N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a thienyl group, and a dimethoxyphenyl moiety. The combination of these functional groups contributes to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki coupling reaction between a thienyl boronic acid and a halogenated pyrazole intermediate.
Attachment of the Dimethoxyphenyl Moiety: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction with an appropriate electrophile.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of the amine intermediate with an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, it may interact with inflammatory mediators, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity for certain targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]thiophen-2-yl]-1-ethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-4-25-11-8-16(24-25)20(27)23-21-15(9-12-30-21)19(26)22-10-7-14-5-6-17(28-2)18(13-14)29-3/h5-6,8-9,11-13H,4,7,10H2,1-3H3,(H,22,26)(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYQXZZLBJAJMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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